The synthesis of PCO 400 can be approached through several methods typical for organic compounds. While specific synthetic routes for PCO 400 were not detailed in the search results, common strategies for similar compounds often include:
The synthesis process typically requires controlling reaction conditions such as temperature, pressure, and time to optimize yield and minimize by-products. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often used to confirm the structure and purity of the synthesized product .
PCO 400's structure can be described as comprising a bicyclic system with functional groups that contribute to its biological activity. The presence of a nitrogen atom in the structure is significant for its interaction with biological targets.
The structural analysis often employs X-ray crystallography or computational modeling to visualize the three-dimensional arrangement of atoms within the molecule.
PCO 400 participates in various chemical reactions typical for potassium channel openers. These may include:
Understanding the kinetics and thermodynamics of these reactions is crucial for predicting how PCO 400 behaves in biological systems. Studies often utilize techniques such as electrophysiology to measure ion currents in response to PCO 400 application.
PCO 400 acts primarily by opening ATP-sensitive potassium channels in cell membranes. This action leads to hyperpolarization of the cell membrane, reducing excitability and influencing muscle contraction and neurotransmitter release.
The mechanism involves:
Relevant analyses often include thermal gravimetric analysis and differential scanning calorimetry to assess stability and phase transitions.
PCO 400 has significant scientific applications primarily in pharmacology and medicinal chemistry:
PCO 400 (Chemical Abstracts Service Registry Number 121055-10-5) is a synthetic small molecule with the systematic chemical name 3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile. Its molecular formula is C₁₇H₁₇NO₄, corresponding to a molecular weight of 299.32 g/mol [5] [7]. The compound features a benzopyran core structure, a characteristic chemical scaffold shared with other adenosine triphosphate-sensitive potassium channel openers such as cromakalim. This core is substituted with a nitrile group (-C≡N) at the 6-position and a cyclic enol ether moiety at the 4-position, contributing to its specific three-dimensional conformation and biological activity [3] [7].
Stereochemistry is a crucial determinant of PCO 400's pharmacological activity, as it exists as a chiral molecule with specific enantiomeric preferences. The (3S,4R) enantiomer exhibits the highest biological potency, demonstrating the significance of spatial orientation in its interaction with adenosine triphosphate-sensitive potassium channels [3] [9]. Physicochemical analyses indicate a density of 1.31 g/cm³ and a high boiling point of 496.7°C at standard atmospheric pressure (760 mmHg), reflecting the compound's thermal stability. Its calculated partition coefficient (LogP) of 2.39 suggests moderate lipophilicity, which influences membrane permeability and distribution characteristics [5]. The compound's topological polar surface area of 79.55 Ų indicates substantial polar character, consistent with its hydrogen-bonding capacity through multiple oxygen and nitrogen atoms [5] [7].
Table 1: Fundamental Chemical Properties of PCO 400
Property | Value |
---|---|
CAS Registry Number | 121055-10-5 |
Molecular Formula | C₁₇H₁₇NO₄ |
Molecular Weight | 299.32 g/mol |
Systematic Name | 3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile |
Density | 1.31 g/cm³ |
Boiling Point | 496.7°C at 760 mmHg |
LogP (Partition Coefficient) | 2.39 |
Topological Polar Surface Area | 79.55 Ų |
PCO 400 belongs to the benzopyran chemical class of adenosine triphosphate-sensitive potassium channel openers, sharing structural and mechanistic similarities with prototype compounds such as cromakalim. These synthetic molecules selectively facilitate potassium efflux through adenosine triphosphate-sensitive potassium channels in excitable tissues, leading to membrane hyperpolarization and consequent physiological effects [3] [7] [9]. The compound is specifically categorized as a KATP channel agonist based on its direct interaction with and stabilization of the open conformation of these channels [1] [3].
The pharmacological classification of PCO 400 is further refined by its differential selectivity toward tissue-specific adenosine triphosphate-sensitive potassium channel isoforms. While structurally related to pinacidil (a cyanoguanidine adenosine triphosphate-sensitive potassium channel opener), PCO 400 exhibits a distinct pharmacological profile, particularly in vascular and bronchial smooth muscle preparations. This selectivity profile arises from its preferential interaction with sulfonylurea receptor 2 subunits, which predominate in these tissues, rather than sulfonylurea receptor 1-containing channels more common in pancreatic beta cells [4] [6] [9]. This tissue selectivity differentiates PCO 400 from non-selective adenosine triphosphate-sensitive potassium channel openers and aligns it with other cardiovascular-selective modulators such as levcromakalim [4] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: